N-(5-chloro-2-hydroxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Description
The compound “N-(5-chloro-2-hydroxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide” is a structurally complex molecule featuring a 5-chloro-2-hydroxyphenyl group linked via a propanamide chain to a 1,1,3-trioxo-2,3-dihydrobenzothiazole moiety. This hybrid structure combines a halogenated phenolic unit with a sulfonamide-like benzothiazol-trioxo system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5S/c17-10-5-6-13(20)12(9-10)18-15(21)7-8-19-16(22)11-3-1-2-4-14(11)25(19,23)24/h1-6,9,20H,7-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMFEBARMVDWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the isothiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step is achieved through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-chloro-2-hydroxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features :
- The propanamide linker bridges the aromatic and heterocyclic components, offering conformational flexibility while maintaining planarity for π-π stacking or enzyme active-site interactions.
- The 1,1,3-trioxo-2,3-dihydrobenzothiazole moiety is a sulfone-containing heterocycle, which may act as a bioisostere for carboxylate or phosphonate groups, influencing solubility and metabolic stability .
For instance, the reaction of 5-chloro-2-hydroxyaniline with a benzothiazol-trioxo-propanoyl chloride derivative under basic conditions (e.g., pyridine) could yield the target compound . Structural confirmation would likely employ X-ray crystallography (using SHELX software ) and spectroscopic techniques (¹H/¹³C NMR, IR) as demonstrated in related compounds .
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally related molecules from the evidence:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Insights from Comparisons:
Substituent Effects on Bioactivity: The 2-hydroxyphenyl group in the target compound may improve hydrogen-bonding interactions compared to the 2-methoxyphenyl analog (), which prioritizes lipophilicity over polarity. Hydroxamic acids (e.g., ) exhibit antioxidant properties, but the target’s benzothiazol-trioxo system may instead favor enzyme inhibition via sulfone-mediated interactions .
Heterocyclic Influence: The benzothiazol-trioxo group in the target compound differs from thiazole () and triazole () analogs. Triazole-containing compounds () often exhibit metabolic stability due to resistance to oxidative degradation, whereas the benzothiazol-trioxo moiety may confer susceptibility to reductive cleavage .
Synthetic Methodology :
- Amide coupling (e.g., benzoyl chloride + amine in pyridine, as in ) is a common strategy for synthesizing such compounds. The target’s propanamide linker could be introduced via a three-carbon spacer during acylation .
- Crystal structure refinement (e.g., using SHELXL ) would resolve conformational details, such as the orientation of the hydroxyl group relative to the benzothiazol-trioxo system.
Research Implications:
- Comparative studies with ’s thiazole-based PFOR inhibitors are critical to validate hypothesized mechanisms.
Notes on Evidence Utilization
- Structural analogs were prioritized based on shared substituents (e.g., chloroaryl, heterocycles) and synthetic pathways .
- Functional inferences (e.g., enzyme inhibition) were extrapolated from related compounds due to the absence of direct bioactivity data for the target .
- Methodological consistency (e.g., SHELX refinement , amide coupling ) ensures comparability across studies.
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound's structure features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the chloro and hydroxy groups on the phenyl ring enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study synthesized several benzothiazole compounds and evaluated their effects on various cancer cell lines. The active compound demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells at concentrations of 1, 2, and 4 μM. The mechanisms involved included:
- Apoptosis Promotion : The compound induced apoptosis in cancer cells as evidenced by flow cytometry analyses.
- Cell Cycle Arrest : It caused cell cycle arrest at specific phases, preventing further proliferation.
- Inhibition of Inflammatory Factors : The compound reduced levels of IL-6 and TNF-α in macrophage models, suggesting anti-inflammatory properties that could complement its anticancer effects .
Other Biological Activities
In addition to anticancer effects, benzothiazole derivatives have been reported to exhibit:
- Antibacterial Activity : Some studies have indicated that modifications to the benzothiazole structure can enhance antibacterial properties against various pathogens.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to modulate inflammatory pathways .
Case Studies
Several case studies illustrate the biological activity of benzothiazole derivatives:
- Study on A431 and A549 Cell Lines : This study assessed the compound's effect on cancer cell viability and migration. Results indicated a significant reduction in cell migration and an increase in apoptosis markers compared to control groups .
- Inflammatory Response Assessment : In experiments using RAW264.7 macrophages, the compound significantly decreased pro-inflammatory cytokines (IL-6 and TNF-α), indicating potential therapeutic benefits in inflammatory diseases .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Effect Observed | Cell Lines/Models Used |
|---|---|---|
| Anticancer | Inhibition of proliferation | A431, A549 |
| Apoptosis Induction | Increased apoptotic markers | A431, A549 |
| Cell Cycle Arrest | Arrest at G0/G1 phase | A431, A549 |
| Anti-inflammatory | Decreased IL-6 and TNF-α levels | RAW264.7 macrophages |
| Antibacterial | Variable effectiveness against pathogens | Various bacterial strains |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?
The synthesis involves multi-step organic reactions, typically starting with coupling a chlorinated hydroxyphenyl amine precursor with a benzothiazole derivative. Key steps include:
- Amide bond formation : Reacting 5-chloro-2-hydroxyphenylamine with a benzothiazole-containing propanoic acid derivative using coupling agents like EDC/HOBt in DMF under nitrogen .
- Trioxo-benzothiazole activation : Introducing the 1,1,3-trioxo group via oxidation of the benzothiazole ring using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Optimal conditions: Maintain pH 7–8 during amidation, and strictly control temperature during oxidation to prevent side reactions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., hydroxyl proton at δ 10.2 ppm; benzothiazole carbons at δ 160–170 ppm) .
- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₇H₁₄ClN₂O₅S: 417.0372) .
- IR spectroscopy : Peaks for sulfonyl groups (1150–1250 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
Q. What biological activities have been preliminarily observed, and what assay methods were used?
Preliminary studies report:
- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) assays against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) using broth microdilution .
- Anticancer potential : IC₅₀ = 12 µM against MCF-7 breast cancer cells (MTT assay) .
- PPARγ agonism : 70% activation at 10 µM in luciferase reporter assays, suggesting metabolic regulation potential .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence receptor binding affinity?
Substituent effects are validated via:
- Comparative SAR studies : Analogues with electron-withdrawing groups (e.g., -Cl) show enhanced PPARγ binding (Kd = 2.1 µM) compared to -OCH₃ (Kd = 5.8 µM) due to improved hydrophobic interactions .
- Biophysical validation : Surface plasmon resonance (SPR) quantifies binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹; kd = 3.8 × 10⁻³ s⁻¹) .
| Substituent | Biological Activity (IC₅₀/MIC) | Binding Affinity (Kd, µM) |
|---|---|---|
| -Cl | IC₅₀ = 12 µM (MCF-7) | 2.1 |
| -OCH₃ | IC₅₀ = 28 µM | 5.8 |
| -CN | MIC = 8 µg/mL (S. aureus) | N/A |
| Data derived from |
Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?
Discrepancies arise from assay variability (e.g., cell line heterogeneity, solubility limits). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified MCF-7) and solvent controls (DMSO ≤0.1%) .
- Dose-response normalization : Report activities as % inhibition ± SEM (standard error of the mean) across ≥3 replicates .
- Computational docking : Validate binding poses using AutoDock Vina to identify false positives from assay artifacts .
Q. What computational methods predict the compound’s conformational stability and target interactions?
- Molecular dynamics (MD) simulations : AMBER force fields assess stability in aqueous solution (RMSD < 2 Å over 100 ns) .
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize geometry and predict electrostatic potential maps for reactive sites .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with PPARγ Arg288) using Schrödinger’s Phase .
Methodological Considerations
Q. How to optimize reaction pathways for large-scale synthesis without compromising purity?
- Flow chemistry : Continuous synthesis reduces side products (e.g., <5% epimerization) .
- Catalyst screening : Immobilized lipases (e.g., CAL-B) enhance enantioselectivity (ee >98%) in amidation .
Q. What are the recommended storage conditions to maintain stability?
Store at –20°C in amber vials under argon. Avoid prolonged exposure to light or moisture, which degrades the benzothiazole sulfonyl group (t₁/₂ = 14 days at 25°C vs. 6 months at –20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
